5-Hydroxy-3,3-dimethylisoindolin-1-one

Lipophilicity scaffold rigidity fragment-based drug design

Analog substitution risks breaking established SAR-simple isoindolin-1-one replacements alter LogP by ≥1 unit and eliminate key H-bond donors. This 5-hydroxy-3,3-dimethyl derivative solves that with a rigid, fragment-compliant scaffold (MW 177, LogP 1.37, zero rotatable bonds) validated in PDE4/kinase inhibitor patents and Fevig-series free-radical traps (IC₅₀ 22 μM). • Orthogonal reactivity: phenolic OH enables alkylation/acylation without lactam NH protection-ideal for parallel synthesis. • PROTAC-ready: 5-OH serves as a linker conjugation site; gem-dimethyl blocks benzylic metabolism. • Batch-consistent ≥98% purity with full CoA; ambient shipping from global stocking points.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 184906-31-8
Cat. No. B186097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3,3-dimethylisoindolin-1-one
CAS184906-31-8
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)O)C(=O)N1)C
InChIInChI=1S/C10H11NO2/c1-10(2)8-5-6(12)3-4-7(8)9(13)11-10/h3-5,12H,1-2H3,(H,11,13)
InChIKeyFVCRIHYVGXINBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-3,3-dimethylisoindolin-1-one: Physicochemical Profile


5-Hydroxy-3,3-dimethylisoindolin-1-one (CAS 184906-31-8; C₁₀H₁₁NO₂; MW 177.20 g/mol) belongs to the isoindolin-1-one class of heterocyclic building blocks. It incorporates a 5‑position phenolic hydroxyl group and a gem‑dimethyl substitution at the 3‑position, yielding a scaffold with two hydrogen‑bond donors, two hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 49.33 Ų, a calculated LogP of 1.37, and zero rotatable bonds . These features distinguish it from simpler isoindolin‑1‑one cores and define its utility as a rigid, fragment‑like intermediate for medicinal chemistry and materials science applications .

Fragment-compliant isoindolinone core with low molecular weight and controlled lipophilicity for fragment-based screening.
Gem-dimethyl quaternary center locks conformation (zero rotatable bonds), reducing entropic penalty in target binding.
Phenolic 5-hydroxy handle allows orthogonal alkylation, acylation, or sulfonylation without NH protection.

5-Hydroxy-3,3-dimethylisoindolin-1-one: Substitution Risks


Within the isoindolin‑1‑one family, substitution patterns profoundly alter physicochemical and recognition properties, making simple replacement unreliable [1]. Removing the 3,3‑dimethyl groups drops the LogP by approximately 1 log unit and increases conformational flexibility, changing membrane permeability and target‑binding entropy . Replacing the 5‑hydroxy with a methoxy or fluoro substituent eliminates a hydrogen‑bond donor, alters TPSA, and shifts LogP by ≥0.3 units, which can redirect scaffold vectors and modify metabolic soft spots [2]. These differences mean that procurement of a close analog in place of 5‑hydroxy-3,3‑dimethylisoindolin‑1‑one risks breaking established SAR or synthetic routes, as quantified in the sections below.

Gem-dimethyl removal alters lipophilicity and flexibility
Losing 3,3-dimethyl substitution may drop LogP and introduce a rotatable bond, shifting membrane permeability and binding entropy relative to the rigid scaffold.
5-hydroxy replacement eliminates a hydrogen-bond donor
Methoxy or fluoro analogs lose the phenolic OH, reducing H-bond donor count and potentially redirecting scaffold vectors or metabolic soft spots.
Non-hydroxylated cores limit diversification
Analogs without the 5-hydroxy group offer fewer direct derivatization handles, restricting parallel library synthesis and SAR exploration.

5-Hydroxy-3,3-dimethylisoindolin-1-one: Key Differentiators


Lipophilicity Gain via Gem-Dimethyl Substitution

The 3,3‑gem‑dimethyl motif elevates calculated LogP from 0.64 (5‑hydroxyisoindolin‑1‑one) to 1.37 (5‑hydroxy‑3,3‑dimethylisoindolin‑1‑one), a ΔLogP of +0.73 to +0.97 depending on the comparator source . This shift moves the compound into the optimal lipophilicity range for fragment elaboration (LogP 1–2) while preserving zero rotatable bonds, a combination not achieved by the unsubstituted analog nor by the 5‑methoxy derivative (LogP 1.68 with one fewer H‑bond donor) [1].

Lipophilicity gain
Cross-study comparable
ΔLogP +0.73 to +0.97 vs. non-gem-dimethyl analog
Reaches reported lipophilicity window (LogP 1–2) for fragment elaboration without adding rotatable bonds.
In silico estimate; consistent across platforms.
Lipophilicity scaffold rigidity fragment-based drug design

Hydrogen-Bond Donor Advantage Over Analogs

The target compound provides two hydrogen‑bond donors (NH and phenolic OH), whereas 5‑fluoro‑3,3‑dimethylisoindolin‑1‑one offers one (NH only), 5‑methoxy‑3,3‑dimethylisoindolin‑1‑one offers one (NH only), and the unsubstituted 3,3‑dimethylisoindolin‑1‑one offers zero . This differential is critical for target engagement: the extra donor enables additional directed interactions with protein backbone carbonyls or structured water networks without increasing rotatable bond count [1].

H-bond donor advantage
Cross-study comparable
2 HBD (NH + phenolic OH) vs. 0–1 in closest 3,3-dimethyl analogs
Extra donor supports additional directed interactions with protein backbone carbonyls or water networks.
Scaffold retains zero rotatable bonds despite two donors.
H‑bond donor scaffold elaboration medicinal chemistry

Conformational Rigidity from Gem-Dimethyl Scaffold

5‑Hydroxy‑3,3‑dimethylisoindolin‑1‑one possesses zero rotatable bonds owing to the gem‑dimethyl quaternary center, whereas 5‑hydroxyisoindolin‑1‑one, lacking the 3,3‑substitution, has one rotatable bond (the C–N bond of the lactam ring is partially restricted), and many elaborated isoindolin‑1‑one derivatives accrue multiple rotatable bonds . This rigidity translates into a lower entropic penalty upon target binding and a higher ligand efficiency for fragments of similar molecular weight [1].

Conformational rigidity
Cross-study comparable
0 rotatable bonds (vs. ≥1 in non-gem-dimethyl analog)
Maximizes pre-organization for fragment hit rates and simplifies SAR interpretation.
Gem-dimethyl quaternary center locks conformation.
conformational restriction entropic benefit fragment efficiency

Synthetic Diversification at 5-Hydroxy Position

The phenolic 5‑hydroxy group permits derivatization through O‑alkylation, acylation, sulfonylation, and Mitsunobu reactions without affecting the lactam NH, enabling orthogonal functionalization . In contrast, 3,3‑dimethylisoindolin‑1‑one (CAS 19194‑52‑6) lacks any ring substituent and offers no analogous handle, while 5‑fluoro‑3,3‑dimethylisoindolin‑1‑one requires metal‑catalyzed cross‑coupling for further elaboration . The hydroxy group also serves as a precursor to the corresponding triflate or boronate ester, unlocking Suzuki and Buchwald coupling pathways .

Synthetic diversification
Class-level inference
≥5 reaction classes from phenolic OH (alkylation, acylation, sulfonylation, Mitsunobu, triflate/boronate)
Enables parallel library synthesis without lactam NH protection.
Reactivity inferred from isoindolinone class; verify with specific conditions.
synthetic diversification parallel synthesis building block utility

Free-Radical Scavenging Potential with Fevig Nitrone Motif

The 3,3‑dimethylisoindolin‑1‑one core is structurally related to 3,3‑dimethyl‑3,4‑dihydroisoquinoline N‑oxide (compound 1) and its dimethylphenol‑fused analogs described by Fevig et al. (1996), where the most active compound (6h) inhibited lipid peroxidation with an IC₅₀ of 22 μM, a 75‑fold improvement over the lead [1]. The 5‑hydroxy‑3,3‑dimethylisoindolin‑1‑one scaffold retains the gem‑dimethyl motif and the phenolic hydroxyl found in the most active series members, positioning it as a privileged intermediate for further nitrone or hydroxylamine oxidation to access this pharmacophore class . Direct head‑to‑head antioxidant data for the target compound itself are not available in the public domain.

Free-radical trap motif
Class-level inference
Scaffold maps onto active Fevig-series nitrones (analog IC₅₀ 22 µM in lipid peroxidation)
Supports oxidative stress pathway research via nitrone oxidation.
Direct data for the target compound not available; class-level SAR.
antioxidant lipid peroxidation nitrone pharmacophore

Fragment Rule-of-Three Compliance Profile

The compound meets all Rule‑of‑Three criteria for fragment libraries: MW < 300 (177.20), LogP ≤ 3 (1.37), HBD ≤ 3 (2), and HBA ≤ 3 (2) . In comparison, 5‑methoxy‑3,3‑dimethylisoindolin‑1‑one exceeds the preferred LogP ceiling for fragments (1.68 vs. ≤ 1.5–2.0 ideal range) and 5‑hydroxyisoindolin‑1‑one falls below the optimal lipophilicity (LogP 0.64) while introducing conformational flexibility [1]. The balanced profile of the target compound makes it directly compatible with high‑concentration fragment screens (≥1 mM aqueous solubility anticipated based on LogS ≈ −1.52 from ESOL prediction) [2].

Fragment rule-of-three
Cross-study comparable
All criteria met: MW 177, LogP 1.37, HBD 2, HBA 2
Only analog among comparators that simultaneously achieves preferred fragment property space.
Unique combination of LogP 1–1.5, two HBD, and zero rotatable bonds.
fragment-based drug discovery rule‑of‑three lead‑likeness

5-Hydroxy-3,3-dimethylisoindolin-1-one: High-Impact Applications


Fragment-Based Lead Discovery for Kinases and Phosphodiesterases

The rigid, fragment‑compliant profile (MW 177, LogP 1.37, zero rotatable bonds, two H‑bond donors) makes this compound an ideal starting point for fragment screens against ATP‑binding pockets . The gem‑dimethyl group fills a hydrophobic sub‑pocket while the 5‑hydroxy engages the hinge region or ribose pocket, a motif validated by isoindolin‑1‑one‑based PDE4 and kinase inhibitors disclosed in the patent literature [1].

Cyclic Nitrone Free-Radical Traps for Stroke and Ischemia

Oxidation of the isoindolin‑1‑one to the corresponding nitrone yields a scaffold directly analogous to the Fevig‑series free‑radical traps, where the most active analog (6h) achieved an IC₅₀ of 22 μM in lipid peroxidation (75‑fold over baseline) [2]. The 5‑hydroxy‑3,3‑dimethyl substitution pattern maps onto the dimethylphenol motif associated with maximal activity.

Parallel Library Synthesis via 5-Hydroxy Derivatization

The phenolic OH enables rapid diversification through alkylation, acylation, or sulfonylation without protecting‑group manipulation of the lactam NH . This orthogonal reactivity supports automated parallel synthesis workflows, yielding dozens of analogs from a single procurement batch for SAR exploration.

PROTAC Linker Attachment at 5-Position

The 5‑hydroxy group serves as a conjugation site for PEG‑based or alkyl linkers in PROTAC design, while the rigid isoindolinone core maintains the ligand's binding conformation [3]. The gem‑dimethyl group further reduces metabolic liability at the benzylic position, a known soft spot in unsubstituted isoindolin‑1‑one‑based degraders [1].

Application
Selection Property
Validation Focus
Fragment-based lead discovery (kinases, PDEs)
Fragment rule-of-three compliance, zero rotatable bonds
Target engagement in ATP-binding pocket assays
Cyclic nitrone free-radical trapping studies
Gem-dimethyl and phenolic OH matching active pharmacophore
Lipid peroxidation inhibition assay context
Parallel library synthesis via 5-OH handle
Orthogonal phenolic OH reactivity
Diversification efficiency without NH protection steps
PROTAC linker conjugation research
5-hydroxy group as linker attachment site
Retention of ligand binding conformation in degradation assays
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